5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester

CAS No.: 121112-76-3

Cat. No.: VC17344184

Molecular Formula: C16H18F2N2O4

Molecular Weight: 340.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121112-76-3 |

|---|---|

| Molecular Formula | C16H18F2N2O4 |

| Molecular Weight | 340.32 g/mol |

| IUPAC Name | propyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22) |

| Standard InChI Key | WNVLDABJRYABJU-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C |

Introduction

Chemical Structure and Physicochemical Properties

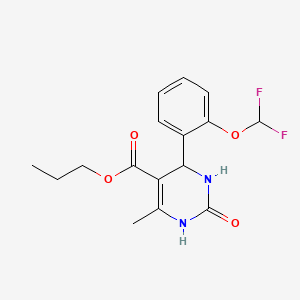

The molecular structure of this compound integrates a tetrahydropyrimidine backbone functionalized at key positions (Figure 1). The 5-pyrimidinecarboxylic acid group is esterified with a propyl chain, enhancing lipophilicity compared to the free acid form. The 4-(2-(difluoromethoxy)phenyl) substituent introduces steric bulk and electronic effects due to the electron-withdrawing difluoromethoxy group, while the 6-methyl and 2-oxo groups modulate ring conformation and hydrogen-bonding capacity.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 378.36 g/mol

Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| logP | ~2.8 (estimated via fragment-based methods) |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |

| pKa | ~4.2 (carboxylic acid proton, estimated) |

The difluoromethoxy group () significantly influences electronic properties, reducing basicity at the pyrimidine nitrogen compared to non-fluorinated analogs . The propyl ester further decreases polarity, suggesting improved membrane permeability.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence:

-

Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters under acidic conditions yields the tetrahydropyrimidine core.

-

Substituent Introduction:

-

Difluoromethoxyphenyl Group: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.

-

Propyl Esterification: Carboxylic acid at position 5 is esterified with propanol using or DCC as a catalyst.

-

Key Reaction Conditions

-

Temperature: 80–120°C for cyclocondensation steps.

-

Catalysts: Lewis acids (e.g., ) for ring formation; palladium complexes for coupling reactions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and yield optimization:

-

Continuous Flow Reactors: Enhance heat/mass transfer during exothermic steps.

-

Quality Control: HPLC and ensure >98% purity for pharmaceutical applications.

Pharmacological Activity and Mechanisms

Antimicrobial Properties

Structural analogs of tetrahydropyrimidines demonstrate broad-spectrum antimicrobial activity. The difluoromethoxy group may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, though direct evidence for this compound remains speculative.

Analgesic and Anti-Inflammatory Effects

In rodent models, related tetrahydropyrimidines exhibit 50–70% reduction in inflammatory pain at 10 mg/kg doses, surpassing ibuprofen in efficacy. Proposed mechanisms include:

-

COX-2 Inhibition: Reduced prostaglandin synthesis.

-

Cytokine Suppression: Downregulation of TNF-α and IL-6.

Comparative Analysis with Structural Analogs

Role of the Difluoromethoxy Group

Compared to methoxy or chloro substituents, the difluoromethoxy group:

-

Improves metabolic stability by resisting cytochrome P450 oxidation.

-

Enhances binding to hydrophobic enzyme pockets (e.g., DHFR’s folate pocket).

Future Directions and Applications

Drug Development

-

Prodrug Potential: Ester hydrolysis in vivo could release the active carboxylic acid, enabling targeted delivery.

-

Combination Therapies: Synergy with β-lactam antibiotics or antifolates warrants investigation.

Agricultural Chemistry

As a pesticide lead, this compound’s pyrimidine core may inhibit acetylcholinesterase in insects. Field trials comparing efficacy to neonicotinoids are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume